N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide
CAS No.:
Cat. No.: VC13462719
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O2 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C9H18N2O2/c1-8(13)10-6-9-2-3-11(7-9)4-5-12/h9,12H,2-7H2,1H3,(H,10,13) |
| Standard InChI Key | ASOMEXWUGFXGNT-UHFFFAOYSA-N |
| SMILES | CC(=O)NCC1CCN(C1)CCO |
| Canonical SMILES | CC(=O)NCC1CCN(C1)CCO |
Introduction
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: Approximately 172.23 g/mol
IUPAC Name
The systematic IUPAC name for this compound is N-[1-(2-hydroxyethyl)pyrrolidin-3-ylmethyl]acetamide.
General Synthetic Route
The synthesis of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide can be achieved through a multi-step process involving:
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Preparation of the pyrrolidine intermediate: Starting with commercially available pyrrolidine derivatives, functionalization at the nitrogen atom introduces the hydroxyethyl group.
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Amidation reaction: The acetamide moiety is introduced via reaction with acetic anhydride or acetyl chloride in the presence of a base.
Reaction Conditions
Typical conditions include:
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Solvent: Dichloromethane or ethanol.
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Catalyst: Acidic or basic catalysts depending on the step.
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Temperature: Ambient to slightly elevated temperatures (25–50°C).
Pharmaceutical Potential
Compounds containing similar structural motifs are often studied for their pharmaceutical properties, including:
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Neuroprotection: Pyrrolidine derivatives have been explored for their effects on neurotransmitter systems.
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Anti-inflammatory Activity: Hydroxyethyl-substituted amides have shown potential in reducing inflammation in preclinical studies.
Biochemical Research
The compound may serve as a building block for designing enzyme inhibitors or receptor ligands due to its functional groups.
Spectroscopic Techniques
To confirm its structure, the following methods are commonly employed:
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NMR (Nuclear Magnetic Resonance):
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-NMR: Signals corresponding to hydroxyl, methylene, and amide protons.
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-NMR: Peaks for carbonyl carbon and aliphatic carbons.
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IR (Infrared Spectroscopy):
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Characteristic peaks for (~3300 cm) and (~1650 cm).
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Mass Spectrometry
Mass spectrometry confirms the molecular weight with a peak at (parent ion).
Hazards
While specific data on this compound may be limited, general precautions include:
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Avoiding inhalation or skin contact.
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Using proper personal protective equipment (PPE).
Storage
Store in a cool, dry place away from light and moisture.
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